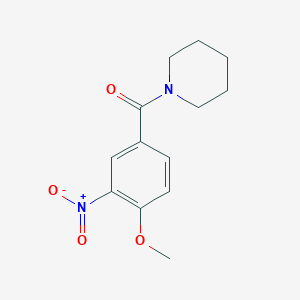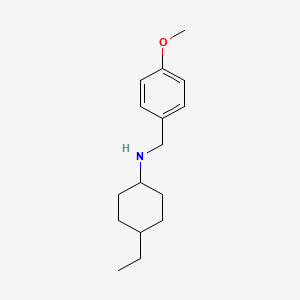
3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. It has also been found to bind to the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole are dependent on its specific application. In general, this compound has been found to exhibit cytotoxicity towards cancer cells, inhibit the growth of bacteria and fungi, and modulate neurotransmitter activity in the brain. It has also been shown to exhibit antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole in lab experiments is its diverse biological activities. This compound has been shown to exhibit antitumor, antimicrobial, antifungal, and antiviral activities, making it a useful tool for investigating various biological processes. However, one limitation of using this compound is its potential toxicity towards healthy cells and tissues. Careful dosing and testing are necessary to ensure that the compound does not cause harm to the experimental subjects.
Orientations Futures
There are several future directions for the research of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential targets for its therapeutic use.
Méthodes De Synthèse
The synthesis of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole can be achieved through various methods. One of the most common methods involves the reaction of 3-methylthio-4-phenyl-5-(3-nitrophenyl)-1,2,4-triazole with an appropriate reagent. Other methods include the reaction of 3-methylthio-4-phenyl-5-bromo-1,2,4-triazole with 3-nitrobenzaldehyde in the presence of a base, or the reaction of 3-methylthio-4-phenyl-5-aminouracil with 3-nitrobenzaldehyde in the presence of a catalyst.
Applications De Recherche Scientifique
3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antimicrobial, antifungal, and antiviral activities. This compound has also shown potential for use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-22-15-17-16-14(18(15)12-7-3-2-4-8-12)11-6-5-9-13(10-11)19(20)21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDXXOIJZJINCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5730323.png)
![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)



![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)
![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)

![2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)

![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)
